molecular formula C16H17NO2 B15210375 4-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide CAS No. 620941-97-1

4-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide

Cat. No.: B15210375
CAS No.: 620941-97-1
M. Wt: 255.31 g/mol
InChI Key: BAMUKDSSQVOZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide is an organic compound with the molecular formula C16H17NO2 This compound features a benzamide core substituted with a 4-methyl group and a tetrahydrobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 4,5,6,7-tetrahydrobenzofuran-4-amine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of 4-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization with groups such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide can be compared to other benzamide derivatives and tetrahydrobenzofuran-containing compounds. Similar compounds include:

  • 4-methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide
  • N-(4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl-5-methylisoxazole-3-carboxamide

These compounds share structural similarities but may differ in their specific chemical properties and biological activities, highlighting the unique aspects of 4-methyl-N-(4,5,6,7-tetrahydrobenzofuran-4-yl)benzamide.

Properties

CAS No.

620941-97-1

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)benzamide

InChI

InChI=1S/C16H17NO2/c1-11-5-7-12(8-6-11)16(18)17-14-3-2-4-15-13(14)9-10-19-15/h5-10,14H,2-4H2,1H3,(H,17,18)

InChI Key

BAMUKDSSQVOZLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCCC3=C2C=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.